molecular formula C22H32O3 B7884131 21-Hydroxy-8-methylpregn-4-ene-3,20-dione

21-Hydroxy-8-methylpregn-4-ene-3,20-dione

Cat. No.: B7884131
M. Wt: 344.5 g/mol
InChI Key: OZKHZCRNQRVNGM-UHFFFAOYSA-N
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Description

Overview of Pregnane (B1235032) Steroid Structural Archetype in Natural and Synthetic Chemistry

Pregnane steroids are a major class of C21 steroids characterized by a four-ring carbon skeleton. wikipedia.org This fundamental structure, known as the gonane (B1236691) core, consists of three six-membered cyclohexane (B81311) rings and one five-membered cyclopentane (B165970) ring fused together. wikipedia.org Pregnanes are distinguished by the presence of a two-carbon chain attached to carbon 17 of the steroid nucleus. wikipedia.org They serve as the parent compounds for two primary series of steroids: 5α-pregnane (also known as allopregnane) and 5β-pregnane. wikipedia.org

In the realm of natural chemistry, pregnane derivatives are pivotal. Progesterone (B1679170), a well-known pregnene (a pregnane with a double bond), is a fundamental hormone in the female reproductive cycle and pregnancy. wikipedia.orgmdpi.com Other naturally occurring pregnanes include corticosteroids like cortisone (B1669442) and hydrocortisone, which are crucial for metabolic regulation and immune response. wikipedia.org The biosynthesis of these vital molecules in the body underscores the importance of the pregnane framework.

The pregnane skeleton is also a versatile scaffold in synthetic chemistry, particularly in the pharmaceutical industry. researchgate.net Its rigid structure and multiple stereocenters allow for the creation of a vast array of derivatives with diverse biological activities. nih.gov The modification of the pregnane core through the introduction of various functional groups has led to the development of numerous synthetic drugs. researchgate.net These synthetic pregnane derivatives have found applications in treating a range of conditions, including hormonal imbalances and inflammatory diseases. nih.gov

Significance of Hydroxylated Pregnane Derivatives in Steroid Research

Hydroxylation, the introduction of a hydroxyl (-OH) group into a molecule, is a key transformation in steroid chemistry that can profoundly alter the biological activity of the parent compound. mdpi.com In the context of pregnane steroids, hydroxylated derivatives are of immense interest to researchers for several reasons. The position and stereochemistry of the hydroxyl group can significantly influence the steroid's interaction with its target receptors, leading to enhanced potency, altered selectivity, or even a complete change in its pharmacological profile. nih.gov

For instance, the 11α-hydroxylation of progesterone is a critical step in the industrial synthesis of corticosteroids like prednisone (B1679067) and prednisolone. mdpi.com Similarly, hydroxylation at other positions, such as C-17 and C-21, is characteristic of many endogenous corticosteroids and is essential for their biological function. google.com The synthesis of hydroxylated steroids is an active area of research, with methods ranging from chemical synthesis to microbial biotransformation. researchgate.netnih.gov Microbial hydroxylation, in particular, offers a highly selective and environmentally friendly alternative to traditional chemical methods for producing valuable hydroxylated steroid intermediates. researchgate.net The study of these hydroxylated pregnane derivatives continues to be a driving force in the discovery and development of new therapeutic agents. nih.gov

Chemical Nomenclature and Structural Context of 21-Hydroxy-8-methylpregn-4-ene-3,20-dione

The chemical name "this compound" precisely describes the structure of this synthetic steroid derivative. Following the systematic nomenclature for steroids, the name can be deconstructed as follows:

Pregnane : Indicates the core C21 steroid skeleton. wikipedia.org

-4-ene : Specifies a double bond between carbon atoms 4 and 5. wikipedia.org

-3,20-dione : Denotes the presence of two ketone groups, one at carbon 3 and the other at carbon 20. wikipedia.org

21-Hydroxy- : A hydroxyl group is attached to carbon 21. nih.gov

8-methyl- : A methyl group is substituted at the 8th carbon position.

The structure is therefore a derivative of progesterone, with the addition of a hydroxyl group at the terminus of the side chain and a methyl group on the C ring of the steroid nucleus. This specific combination of functional groups suggests a molecule designed for specific research purposes, likely to probe the structure-activity relationships of pregnane-based compounds.

Below is a data table summarizing the key structural features and identifiers for this compound.

PropertyValue
IUPAC Name This compound
Molecular Formula C22H32O3
Parent Steroid Pregnane wikipedia.org
Key Functional Groups - 2 Ketone groups (C3, C20)- 1 Hydroxyl group (C21)- 1 Double bond (C4-C5)- 1 Methyl group (C8)

Research Gaps and Motivations for In-depth Study of this compound

The scientific literature contains extensive research on various pregnane derivatives, including those with hydroxyl and methyl substitutions. nih.govmdpi.com However, a notable research gap exists for the specific compound, this compound. While its constituent functional groups are well-studied in other contexts, the unique combination and placement in this molecule present an opportunity for novel scientific inquiry.

The motivation for an in-depth study of this compound stems from several factors. The introduction of a methyl group at the C-8 position is of particular interest. This modification could induce significant conformational changes in the steroid's B and C rings, potentially altering its binding affinity and selectivity for various steroid receptors. Furthermore, the 21-hydroxy group is a common feature in mineralocorticoids and glucocorticoids, and its presence in this novel structure could lead to interesting biological activities.

Future research on this compound would likely focus on its synthesis, full structural elucidation using modern spectroscopic techniques, and a comprehensive evaluation of its biological properties. Investigating its interactions with key steroidogenic enzymes and receptors could reveal new insights into the structure-activity relationships of pregnane steroids and potentially identify new lead compounds for therapeutic development. The study of such novel derivatives is crucial for expanding the chemical space of bioactive steroids and for the continued advancement of medicinal chemistry.

Properties

IUPAC Name

17-(2-hydroxyacetyl)-8,10,13-trimethyl-2,6,7,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O3/c1-20-10-7-15(24)12-14(20)6-9-22(3)18-5-4-16(17(25)13-23)21(18,2)11-8-19(20)22/h12,16,18-19,23H,4-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZKHZCRNQRVNGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)CO)(CCC4=CC(=O)CCC34C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Pathways and Metabolism of 21 Hydroxy 8 Methylpregn 4 Ene 3,20 Dione

In Vitro Metabolic Transformations of Pregnane (B1235032) Steroids by Biological Systems

Microbial biotransformation serves as a powerful tool for modifying the structure of steroids, often mimicking mammalian metabolism. Various microorganisms, particularly filamentous fungi, are capable of introducing hydroxyl groups at different positions on the steroid nucleus, which can significantly alter their biological activity.

Research on related pregnane steroids has demonstrated that microbial systems can perform a variety of transformations, including hydroxylations, dehydrogenations, and side-chain cleavages. For instance, studies on the biotransformation of progesterone (B1679170) and its derivatives have shown that fungi can introduce hydroxyl groups at various positions, including 11α, which is a common site for microbial hydroxylation. The introduction of a methyl group at the C-8 position of 21-Hydroxy-8-methylpregn-4-ene-3,20-dione may influence the regioselectivity of these microbial hydroxylations.

The following table summarizes common microbial transformations observed with pregnane steroids, which could be indicative of the potential in vitro metabolic fate of this compound.

Transformation TypeEnzyme ClassCommon Microbial GeneraPotential Effect on this compound
HydroxylationCytochrome P450 MonooxygenasesAspergillus, Rhizopus, CunninghamellaIntroduction of additional hydroxyl groups, altering polarity and biological activity.
DehydrogenationDehydrogenasesNocardia, ArthrobacterFormation of double bonds, potentially at the C-1 position.
Side-chain cleavageOxidases/LyasesMycobacterium, BacillusRemoval of the C-20 and C-21 side chain, leading to androstane derivatives.
ReductionReductasesSaccharomycesReduction of the C-3 keto group or the Δ4 double bond.

These in vitro systems are valuable for producing novel steroid derivatives and for studying the metabolic pathways that may occur in higher organisms.

Role of Cytochrome P450 Enzymes in Steroid Hydroxylation and Xenobiotic Metabolism

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a crucial role in the metabolism of a wide variety of endogenous and exogenous compounds, including steroids. In steroidogenesis, CYP enzymes are responsible for the specific hydroxylations required for the synthesis of corticosteroids, mineralocorticoids, and sex hormones.

The 21-hydroxylation of the pregnane nucleus is a key step in the biosynthesis of corticosteroids and is primarily catalyzed by the enzyme steroid 21-hydroxylase, also known as CYP21A2. This enzyme is located in the endoplasmic reticulum of the adrenal cortex. Given that this compound already possesses a hydroxyl group at the C-21 position, it is unlikely to be a substrate for further 21-hydroxylation. However, other CYP enzymes could be involved in its metabolism.

The presence of the 8-methyl group may influence the binding of the steroid to the active site of various CYP enzymes, potentially leading to a different metabolic profile compared to its non-methylated counterpart. Other CYP enzymes, such as those from the CYP3A family, which are abundant in the liver, are known to be involved in the metabolism of a wide range of xenobiotics, including synthetic steroids. These enzymes could catalyze hydroxylations at other positions on the steroid nucleus of this compound.

The table below outlines key human CYP enzymes involved in steroid metabolism.

CYP EnzymeLocationPrimary Function in Steroid MetabolismPotential Role in the Metabolism of this compound
CYP21A2 Adrenal Cortex (ER)21-hydroxylation of progesterone and 17α-hydroxyprogesterone.Unlikely to be a primary metabolizing enzyme due to the existing 21-hydroxyl group.
CYP11B1 Adrenal Cortex (Mitochondria)11β-hydroxylation of 11-deoxycortisol.Potential for hydroxylation at the 11β-position.
CYP11B2 Adrenal Cortex (Mitochondria)Aldosterone synthesis.Potential for hydroxylation at other positions.
CYP17A1 Adrenal Cortex, Gonads (ER)17α-hydroxylation and 17,20-lyase activity.Potential for further hydroxylation or side-chain cleavage.
CYP3A4 Liver, Intestine (ER)Metabolism of a wide range of xenobiotics, including steroids.Likely to be involved in the hydroxylation at various positions of the steroid nucleus.

Conjugation and Elimination Pathways for Hydroxylated Steroids (e.g., Glucuronidation, Sulfation)

Following Phase I metabolism, which typically involves hydroxylation by CYP enzymes, steroid metabolites undergo Phase II conjugation reactions. These reactions increase the water solubility of the steroids, facilitating their elimination from the body, primarily through urine and bile. The two main conjugation pathways for hydroxylated steroids are glucuronidation and sulfation.

Glucuronidation: This process involves the transfer of glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to a hydroxyl group on the steroid molecule. The reaction is catalyzed by a family of enzymes called UDP-glucuronosyltransferases (UGTs), which are primarily located in the liver. The resulting glucuronide conjugate is highly water-soluble and readily excreted. The 21-hydroxyl group of this compound is a likely site for glucuronidation.

Sulfation: In this pathway, a sulfonate group is transferred from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl group of the steroid. This reaction is catalyzed by sulfotransferases (SULTs), which are also abundant in the liver, as well as in the adrenal glands and other tissues. Steroid sulfates are also highly water-soluble and are efficiently eliminated.

The extent to which this compound undergoes glucuronidation versus sulfation would depend on the affinity of its hydroxyl groups for the respective UGT and SULT isoenzymes.

Conjugation PathwayEnzyme FamilyCo-substrateLocationResulting Metabolite
Glucuronidation UDP-glucuronosyltransferases (UGTs)Uridine diphosphate glucuronic acid (UDPGA)Liver (primarily)Steroid-glucuronide
Sulfation Sulfotransferases (SULTs)3'-phosphoadenosine-5'-phosphosulfate (PAPS)Liver, AdrenalsSteroid-sulfate

Potential for Microbial Degradation and Bioremediation Studies of Pregnane Steroids

The microbial degradation of steroids is a significant area of research, particularly in the context of environmental bioremediation. Steroids, both natural and synthetic, can be environmental contaminants, and understanding their microbial degradation pathways is crucial for developing strategies to remove them from polluted environments.

Bacteria capable of degrading the steroid nucleus have been isolated from various environments. The degradation pathways typically involve the opening of the steroid rings. For pregnane steroids, the degradation often begins with the modification or removal of the side chain at C-17, followed by the cleavage of the ring structure.

Given its pregnane skeleton, this compound is likely susceptible to microbial degradation. Bioremediation studies would involve isolating microorganisms capable of utilizing this compound as a carbon source. The degradation pathway would likely involve initial hydroxylations and dehydrogenations, followed by ring cleavage. The presence of the 8-methyl group might affect the rate and pathway of degradation compared to naturally occurring pregnanes.

Comparative Metabolism of Structural Isomers and Analogues of this compound

The metabolism of a steroid is highly dependent on its stereochemistry and the presence of various functional groups. Structural isomers and analogues of this compound are expected to exhibit different metabolic profiles.

The position of the methyl group is a critical determinant of metabolic fate. For instance, the metabolism of 17α-methylated steroids is known to be different from their non-methylated counterparts, with the methyl group often hindering oxidation at the 17-position. nih.gov Similarly, the 8-methyl group in this compound is likely to influence its interaction with metabolizing enzymes. This could lead to a different pattern of hydroxylation or a slower rate of metabolism compared to an 8-unsubstituted analogue.

Comparative metabolic studies with closely related analogues, such as 21-hydroxyprogesterone (the non-methylated parent compound), would be essential to elucidate the specific metabolic pathways of this compound and to understand the influence of the 8-methyl group on its biotransformation. These studies would typically involve incubating the compounds with liver microsomes or specific recombinant enzymes and analyzing the resulting metabolites using techniques like mass spectrometry and nuclear magnetic resonance spectroscopy.

Advanced Analytical and Spectroscopic Methodologies for Research on 21 Hydroxy 8 Methylpregn 4 Ene 3,20 Dione

Chromatographic Techniques for Separation and Purification

Chromatographic methods are fundamental for isolating and purifying 21-Hydroxy-8-methylpregn-4-ene-3,20-dione from complex mixtures, such as reaction masses or biological matrices. The choice of technique depends on the specific requirements of the analysis, including the desired purity, scale, and the physicochemical properties of the compound and its surrounding matrix.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the analysis of steroids due to its high resolution and versatility. nih.gov For compounds like this compound, reversed-phase HPLC is commonly employed, utilizing stationary phases such as octadecyl silica (B1680970) (C18). nih.gov The separation is achieved based on the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase, which typically consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile. capes.gov.bryoutube.com The selectivity of the separation can be fine-tuned by adjusting the mobile phase composition and temperature. capes.gov.br The use of ultra-high-pressure liquid chromatography (UHPLC) can further enhance separation efficiency and reduce analysis time. nih.gov

Gas Chromatography (GC): GC is another powerful technique for steroid analysis, particularly when coupled with mass spectrometry (GC-MS). nih.gov Due to the low volatility of steroids, derivatization is often necessary to convert them into more volatile and thermally stable compounds suitable for GC analysis. nih.gov Common derivatization reagents include silylating agents like N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA). nih.gov The retention behavior of the derivatized steroid on the GC column provides information for its identification and quantification. scilit.com

Solid-Phase Extraction (SPE): SPE is a widely used sample preparation technique for the selective extraction and concentration of steroids from various matrices, including biological fluids and environmental samples. youtube.com It involves passing the sample through a solid sorbent that retains the analyte of interest, which can then be eluted with a suitable solvent. This process effectively removes interfering substances and enriches the target compound, leading to improved sensitivity and accuracy in subsequent analyses.

Supercritical Fluid Extraction (SFE): SFE offers an alternative to traditional liquid-based extraction methods. It utilizes a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. The solvating power of the supercritical fluid can be adjusted by modifying the pressure and temperature, allowing for selective extraction of target compounds. SFE is considered a "green" technology due to the use of non-toxic and environmentally friendly solvents.

Table 1: Comparison of Chromatographic Techniques for Steroid Analysis

Technique Principle Advantages Disadvantages Typical Application for this compound
HPLC/UHPLC Differential partitioning between a liquid mobile phase and a solid stationary phase. nih.govHigh resolution, versatility, suitable for non-volatile compounds. nih.govacs.orgCan be time-consuming, requires solvent disposal.Purity assessment, quantification in pharmaceutical formulations and biological samples. chromatographyonline.com
GC Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. nih.govHigh efficiency, excellent for volatile compounds. scilit.comRequires derivatization for non-volatile steroids, high temperatures can cause degradation. nih.govAnalysis of reaction byproducts, metabolite profiling after derivatization.
SPE Selective adsorption of analytes from a liquid sample onto a solid sorbent. youtube.comSample concentration, removal of interferences, high throughput.Can have variable recovery, potential for sorbent-analyte interactions.Pre-concentration from biological fluids (e.g., plasma, urine) prior to LC-MS or GC-MS analysis. youtube.com
SFE Extraction using a supercritical fluid as the solvent."Green" alternative, tunable selectivity.High initial instrument cost, requires specialized equipment.Extraction from complex matrices, purification of synthetic products.

Mass Spectrometry for Structural Elucidation and Quantification

Mass spectrometry (MS) is an indispensable tool for the analysis of this compound, providing crucial information about its molecular weight and structure. When coupled with a chromatographic separation technique (GC-MS or LC-MS), it offers unparalleled sensitivity and selectivity for both qualitative and quantitative analysis. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS, the separated and derivatized steroid from the GC column enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum contains a molecular ion peak corresponding to the mass of the derivatized molecule, as well as a series of fragment ions. nist.govnist.gov The fragmentation pattern is highly specific to the compound's structure and serves as a "fingerprint" for its identification.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): LC-MS has become the preferred method for steroid analysis in many applications due to its ability to analyze underivatized compounds directly from the liquid phase. chromatographyonline.com Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization techniques used in LC-MS for steroids. nih.gov Tandem mass spectrometry (LC-MS/MS) further enhances selectivity and sensitivity by performing a second stage of mass analysis. In this technique, a specific precursor ion (e.g., the molecular ion) is selected, fragmented, and the resulting product ions are detected. nih.gov This multiple reaction monitoring (MRM) approach is highly specific and allows for accurate quantification even in complex matrices. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as time-of-flight (TOF) and Orbitrap mass analyzers, provide highly accurate mass measurements, often with less than 5 ppm mass accuracy. nih.gov This high mass accuracy allows for the determination of the elemental composition of the analyte, which is a powerful tool for confirming the identity of unknown compounds and for distinguishing between isobaric species. nih.govnih.gov

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including ¹H and ¹³C NMR, is a powerful technique for elucidating the complete chemical structure of a molecule. rsc.org The chemical shifts, coupling constants, and integration of the signals in an NMR spectrum provide detailed information about the connectivity of atoms and the stereochemistry of the molecule. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can be used to establish the complete structural assignment. rsc.org

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. rsc.org For this compound, characteristic absorption bands would be expected for the hydroxyl (-OH) group, the carbonyl (C=O) groups of the ketones, and the carbon-carbon double bond (C=C) in the A-ring.

X-ray Crystallography: X-ray crystallography provides the definitive three-dimensional structure of a molecule in its crystalline state. nih.govmdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, the precise arrangement of atoms in the crystal lattice can be determined. nih.govlibretexts.org This technique provides unambiguous information about the stereochemistry and conformation of the molecule. royalsocietypublishing.orgnih.gov

Radioligand Binding Assays for Receptor Affinity and Selectivity Studies

Radioligand binding assays are a critical tool for determining the affinity and selectivity of this compound for various steroid hormone receptors. sygnaturediscovery.com These assays utilize a radiolabeled ligand (a molecule that binds to the receptor) to quantify the binding of the unlabeled test compound. sygnaturediscovery.comnih.gov

In a typical competition binding assay, a constant amount of the radiolabeled ligand and the receptor are incubated with varying concentrations of the unlabeled test compound (this compound). The ability of the test compound to displace the radiolabeled ligand from the receptor is measured, and from this data, the inhibition constant (Ki) can be calculated. nih.gov The Ki value is a measure of the affinity of the compound for the receptor, with lower Ki values indicating higher affinity. nih.gov By performing these assays with a panel of different steroid receptors (e.g., progesterone (B1679170), androgen, glucocorticoid receptors), the selectivity of the compound can be determined.

In Vitro Assay Development for Characterizing Enzymatic and Receptor Interactions

In vitro assays are essential for understanding the functional consequences of this compound's interaction with enzymes and receptors.

Enzymatic Assays: To investigate the potential metabolism of this compound, in vitro assays using liver microsomes or recombinant drug-metabolizing enzymes (e.g., cytochrome P450 enzymes) can be employed. nih.gov By incubating the compound with these enzyme preparations and analyzing the reaction mixture by LC-MS or GC-MS, potential metabolites can be identified. nih.gov Such studies are crucial for understanding the compound's metabolic stability and potential for drug-drug interactions. For instance, assays with steroidogenic enzymes like CYP21A2 can determine if the compound is a substrate or inhibitor. nih.gov

Receptor-Based Assays: Beyond binding affinity, it is important to determine whether the compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor). This is typically assessed using cell-based reporter gene assays. In these assays, cells are engineered to express the receptor of interest and a reporter gene (e.g., luciferase) whose expression is controlled by a hormone-responsive element. The effect of this compound on reporter gene expression is then measured to determine its functional activity. Commercially available kits, such as the PolarScreen™ Progesterone Receptor Competitor Assay, provide a platform for such investigations. thermofisher.com

Structure Activity Relationship Sar Studies of Pregnane Derivatives with C 21 Hydroxylation

Impact of C-21 Hydroxyl Group on Biological Activity and Receptor Binding Modalities

The hydroxyl group at the C-21 position is a cornerstone of activity for many corticosteroids, playing a pivotal role in their binding to and activation of both the mineralocorticoid receptor (MR) and the glucocorticoid receptor (GR). nih.gov The presence of this group significantly influences the stability of the steroid-receptor complex, which is a key determinant of the hormone's ability to trigger a biological response. nih.gov

Research has shown that the C-21 hydroxyl group is a critical hydrogen bond donor. Within the ligand-binding pocket of the human mineralocorticoid receptor (hMR), this hydroxyl group forms a crucial hydrogen bond with the asparagine-770 residue (Asn-770) located in helix 3 of the receptor. nih.govnih.gov This interaction is considered essential for stabilizing the active conformation of the MR and is a key factor in conferring mineralocorticoid specificity. nih.gov Studies propose that this single contact point is sufficient to stabilize the MR, whereas the glucocorticoid receptor (GR) requires additional contacts, such as those from C-11 and C-17 hydroxyl groups, for stable complex formation. nih.gov

The absence of the C-21 hydroxyl group, as seen in 21-deoxysteroids like 21-deoxycortisol (B132708) (21DF), dramatically alters receptor interaction. While some studies initially suggested that certain 21-deoxysteroids might act as partial MR agonists, more recent research demonstrates they can also act as potent MR antagonists. nih.gov These molecules can still anchor within the receptor's binding pocket via ketone groups at C-3 and C-20, but the lack of the C-21 hydroxyl interaction with Asn-770 prevents full receptor activation and allows them to competitively inhibit the binding of aldosterone. nih.gov

Furthermore, modification of the C-21 hydroxyl group, for instance through esterification (e.g., converting it to a 21-acetate), generally leads to a decrease in binding affinity for the GR compared to the parent alcohol. nih.gov This highlights the specific requirement for a free hydroxyl group at this position for optimal receptor interaction.

Table 1: Effect of C-21 Substitution on Receptor Interaction
Compound TypeKey Structural FeatureInteraction with Mineralocorticoid Receptor (MR)Typical Biological Activity
21-Hydroxysteroids (e.g., Aldosterone, Cortisol)-OH at C-21Forms critical H-bond with Asn-770, stabilizing the receptor complex. nih.govnih.govAgonist activity. nih.gov
21-Deoxysteroids (e.g., 21-Deoxycortisol)No -OH at C-21Lacks the key interaction with Asn-770; can bind but not fully activate the receptor. nih.govAntagonist or partial agonist activity. nih.gov
21-O-Acetate Esters-OAc at C-21Reduced binding affinity compared to the parent 21-OH steroid. nih.govLower agonist activity. nih.gov

Influence of Substituents at C-8 and Other Steroid Positions (e.g., C-6, C-16, C-17) on Molecular Interactions

C-6 Position: Methylation at the C-6 position, particularly 6α-methylation, has been shown to enhance biological activity. For instance, 6α-methylprednisolone exhibits greater glucocorticoid activity and somewhat reduced mineralocorticoid activity compared to its parent compound, prednisolone. In a series of 6-substituted progesterone (B1679170) derivatives, the 6-methyl group was found to produce an exceptionally high level of progestational activity, suggesting a favorable interaction within the receptor or an influence on the molecule's metabolism.

C-16 Position: Substitution at the C-16 position is a well-established strategy for dissociating glucocorticoid and mineralocorticoid activities. The introduction of a methyl group at either the α or β position virtually eliminates the salt-retaining (mineralocorticoid) effects while enhancing anti-inflammatory (glucocorticoid) activity. This modification is a key feature in potent synthetic glucocorticoids like dexamethasone (B1670325) (16α-methyl) and betamethasone (B1666872) (16β-methyl). The steric bulk of the C-16 methyl group is thought to prevent the conformational changes required for MR activation without impeding those necessary for GR activation.

C-17 Position: The C-17α position is critical. The introduction of a free hydroxyl group at C-17α on 19-nor-progesterone leads to a dramatic decrease in both binding affinity and progestational activity. nih.gov However, this loss of activity can be reversed by esterification. Protecting the 17α-hydroxyl group with an acetate (B1210297) ester can restore high affinity and potent progestin activity. nih.gov This suggests that while a bulky group is tolerated at C-17, a free hydroxyl group at this specific position is detrimental to binding at the progesterone receptor.

Table 2: Influence of Substituents on Pregnane (B1235032) Activity
PositionSubstituentObserved EffectExample Compound
C-66α-MethylIncreases glucocorticoid and progestational activity.6α-Methylprednisolone
C-1616α/β-MethylEnhances glucocorticoid activity while nearly eliminating mineralocorticoid activity.Dexamethasone, Betamethasone
C-1717α-HydroxylDramatically decreases progesterone receptor affinity and activity. nih.gov17α-Hydroxyprogesterone
C-1717α-AcetoxyRestores high affinity and activity lost by 17α-hydroxylation. nih.gov17α-Acetoxyprogesterone

Stereochemical Considerations in Pregnane Activity and Selectivity

The biological activity of pregnane steroids is profoundly dependent on their stereochemistry. The rigid, tetracyclic structure of the steroid nucleus possesses multiple chiral centers, resulting in a specific three-dimensional shape that must fit precisely into the ligand-binding pocket of a receptor, akin to a key in a lock. Any alteration in this stereochemistry can lead to a significant or complete loss of function.

Furthermore, the orientation of substituents (α, pointing below the plane of the steroid, or β, pointing above) is critical. The precise spatial arrangement of key functional groups, such as the C-3 ketone and the C-17 side chain, must be maintained for proper interaction with amino acid residues in the receptor. For example, the stereoselectivity of receptor binding is so precise that enantiomers (mirror images) of natural steroids are typically biologically inactive because they cannot achieve the necessary multi-point interactions with the receptor. This principle was formalized early in receptor theory, suggesting a "three-point attachment" is necessary for stereospecific binding, a concept that remains fundamental to understanding drug-receptor interactions. nih.gov

Rational Design Principles for Novel Pregnane Analogues based on SAR Data

Rational drug design leverages SAR data to create novel molecules with improved potency, selectivity, and pharmacokinetic properties. nih.gov For pregnane analogues, design principles are guided by the extensive knowledge of how structural features affect interactions with steroid receptors.

Exploiting Key Receptor Interactions: SAR data confirms the C-21 hydroxyl group's essential role in H-bonding with Asn-770 of the MR. nih.govnih.gov A primary design principle is to maintain this interaction for agonist activity or to purposefully block it to create antagonists. Novel analogues could explore bioisosteres for the hydroxyl group that might form similar or stronger interactions.

Modulating Selectivity through Targeted Substitutions: The knowledge that C-16 methylation eliminates MR activity is a cornerstone of designing selective glucocorticoids. Future designs could explore other substitutions at C-16 or nearby positions to further refine the GR/MR selectivity profile. Similarly, modifications at C-6 can be used to enhance progestational or glucocorticoid effects.

Utilizing Pharmacophore and Receptor-Based Models: Computational tools, including pharmacophore modeling and analysis of receptor crystal structures, are central to modern rational design. nih.govnih.gov A pharmacophore model for a desired activity (e.g., MR antagonism) would define the essential 3D arrangement of features (e.g., hydrogen bond acceptors/donors, hydrophobic centers). Designers can then create novel scaffolds that match this model, moving beyond the traditional steroid nucleus.

Eliminating Off-Target Activities: A significant challenge in steroid drug design is avoiding activation of other receptors, such as the Pregnane X Receptor (PXR), which can lead to undesirable drug-drug interactions. nih.govnih.gov Rational design can be used to systematically modify a lead compound to remove features responsible for PXR activation. This might involve adding polar groups or rigid hydrophobic moieties to create steric hindrance that prevents binding to the large, promiscuous PXR binding pocket without affecting affinity for the target receptor. nih.gov

By integrating these principles, medicinal chemists can move from simply modifying existing steroids to designing novel compounds with precisely tailored biological activities based on a deep understanding of the structure-activity relationships of the pregnane class.

Future Directions in Research on 21 Hydroxy 8 Methylpregn 4 Ene 3,20 Dione

Exploration of Undiscovered Biological Activities and Cellular Roles

The biological activities of pregnane (B1235032) derivatives are vast and varied, ranging from hormonal regulation to anticancer effects. The future exploration of 21-hydroxy-8-methylpregn-4-ene-3,20-dione's biological activities could unveil novel therapeutic applications.

Receptor Binding and Transactivation Assays: A primary area of investigation would be to determine the binding affinity and functional activity of the compound at various steroid hormone receptors, including the androgen, progesterone (B1679170), glucocorticoid, and mineralocorticoid receptors. Studies on similar pregnane derivatives have shown that modifications can dramatically alter receptor specificity and activity, leading to agonist or antagonist effects. nih.gov For instance, the introduction of a methyl group could sterically hinder or enhance binding to the ligand-binding pocket of these receptors.

Enzyme Inhibition Studies: Many steroids are potent enzyme inhibitors. Future research should investigate the inhibitory potential of this compound against key enzymes in steroid metabolism and other disease-related pathways. For example, enzymes like 17α-hydroxylase/C17,20-lyase, which are crucial for androgen synthesis, are known targets for pregnane derivatives. nih.gov The 8-methyl group could confer a unique inhibitory profile.

Antiproliferative and Cytotoxic Effects: The antiproliferative and cytotoxic effects of this compound against a panel of human cancer cell lines (e.g., breast, prostate, lung) should be systematically evaluated. nih.gov Research on other pregnane derivatives has demonstrated their potential as anticancer agents. nih.gov Mechanistic studies could then elucidate the pathways involved, such as apoptosis induction or cell cycle arrest.

Neurosteroid Activity: The central nervous system is another promising area of investigation. Some pregnane derivatives act as neurosteroids, modulating neuronal excitability through interaction with neurotransmitter receptors like the GABA-A receptor. The impact of the 8-methyl group on blood-brain barrier permeability and interaction with neuronal targets would be a novel area of inquiry.

A summary of potential biological activities to be explored is presented in the table below.

Potential Biological Activity Rationale based on Related Compounds Key Experimental Approaches
Steroid Receptor ModulationModifications to the steroid nucleus can alter receptor binding and function. nih.govRadioligand binding assays, reporter gene assays.
Enzyme InhibitionPregnane derivatives are known to inhibit enzymes like 17α-hydroxylase. nih.govIn vitro enzyme activity assays.
Anticancer ActivityVarious pregnane derivatives exhibit cytotoxic effects on cancer cells. nih.govCell viability assays (e.g., MTT, XTT), apoptosis assays.
Neurosteroid EffectsSome pregnane derivatives modulate neuronal receptors.Electrophysiological recordings, behavioral studies in animal models.

Development of Highly Efficient and Sustainable Synthetic Routes

The availability of this compound for extensive biological testing hinges on the development of efficient and sustainable synthetic methodologies.

Total Synthesis Strategies: While total synthesis of complex steroids is challenging, it offers the flexibility to introduce modifications at any desired position. Future efforts could focus on developing a convergent and stereoselective total synthesis of this compound. This would allow for the creation of a library of analogs with variations at the 8-position and other sites.

Semisynthetic Approaches from Abundant Steroids: A more practical approach would be the semisynthesis from readily available steroid starting materials like pregnenolone (B344588) or progesterone. The key challenge lies in the stereoselective introduction of the methyl group at the C-8 position. Research into novel methylation reactions or enzymatic transformations could provide a breakthrough. The synthesis of 8-methylated steroids has been explored, and these methods could be adapted. acs.org

Biocatalytic and Chemoenzymatic Methods: The use of enzymes in steroid synthesis is a rapidly growing field, offering high regio- and stereoselectivity under mild conditions. Future research could explore the use of engineered cytochrome P450 enzymes or other biocatalysts for the specific methylation of a pregnane precursor at the C-8 position. This would represent a significant advancement in the sustainable production of this compound.

The table below outlines potential synthetic strategies.

Synthetic Strategy Key Advantages Potential Challenges
Total SynthesisHigh flexibility for analog creation.Long and complex synthetic routes.
SemisynthesisUtilizes abundant starting materials.Stereoselective introduction of the 8-methyl group.
BiocatalysisHigh selectivity, environmentally friendly.Identification and engineering of suitable enzymes.

In-depth Mechanistic Studies at the Molecular and Subcellular Levels

Understanding the precise molecular mechanisms by which this compound exerts its biological effects is crucial for its development as a potential therapeutic agent.

Structural Biology: Co-crystallization of the compound with its target proteins (e.g., steroid receptors, enzymes) would provide invaluable insights into its binding mode. High-resolution crystal structures would reveal the specific molecular interactions and explain the influence of the 8-methyl group on binding affinity and specificity.

Cellular Imaging and Tracking: The use of fluorescently labeled derivatives of this compound would allow for the visualization of its subcellular localization and trafficking. This could help to identify its sites of action within the cell and understand its transport mechanisms.

Omics Approaches: Transcriptomics (RNA-seq), proteomics, and metabolomics studies could be employed to obtain a global view of the cellular changes induced by the compound. This would help to identify the signaling pathways and cellular processes that are modulated, providing a comprehensive understanding of its mechanism of action. For instance, studies on systemic steroid exposure have revealed widespread changes in DNA methylation, suggesting that epigenetic mechanisms could also be at play. nih.gov

Application of Advanced Computational Chemistry and Molecular Modeling Techniques

Computational methods are powerful tools for predicting the properties and interactions of novel molecules, thereby guiding and accelerating experimental research.

Molecular Docking and Dynamics Simulations: Molecular docking studies can be used to predict the binding poses of this compound in the active sites of various target proteins. nih.gov Subsequent molecular dynamics simulations can then be used to assess the stability of these binding poses and to calculate binding free energies, providing a quantitative measure of binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Studies: Once a series of analogs of this compound with varying biological activities is synthesized, QSAR models can be developed. These models can identify the key structural features that are responsible for the observed activities and can be used to predict the activities of yet-to-be-synthesized compounds.

Prediction of ADME-Tox Properties: In silico methods can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties of the compound. This can help to identify potential liabilities early in the drug discovery process and to guide the design of analogs with improved pharmacokinetic and safety profiles.

The following table summarizes the potential applications of computational chemistry.

Computational Technique Application Expected Outcome
Molecular DockingPredict binding to target proteins. nih.govIdentification of potential biological targets.
Molecular DynamicsSimulate protein-ligand interactions.Understanding of binding stability and affinity.
QSARCorrelate structure with activity.Guidance for the design of more potent analogs.
ADME-Tox PredictionPredict pharmacokinetic and toxicity profiles.Early identification of potential liabilities.

Elucidation of its Role in Natural Product Biosynthesis and Chemical Ecology

The discovery of this compound in a natural source would open up exciting avenues of research into its biosynthesis and ecological function.

Biosynthetic Pathway Elucidation: If found in an organism, the biosynthetic pathway leading to this compound would be of great interest. This would involve identifying the precursor molecules and the enzymes responsible for the methylation and hydroxylation steps. This knowledge could then be harnessed for the biotechnological production of the compound. The biosynthesis of steroids often involves complex cascades of enzymatic reactions. libretexts.org

Chemical Ecology: The ecological role of this compound would be a fascinating area of study. It could function as a pheromone, a defense compound against predators or pathogens, or have other signaling roles in its producing organism. The field of marine chemical ecology, for example, has revealed a wealth of steroids with important ecological functions. mdpi.comtaylorfrancis.com

Search in Natural Sources: A systematic search for this compound in various natural sources, such as plants, fungi, and marine organisms, could be undertaken. Modern analytical techniques, such as high-resolution mass spectrometry and NMR spectroscopy, would be essential for this endeavor.

Q & A

Q. Statistical workflow :

Conduct 15 runs (3 variables × 3 levels).

Fit a quadratic model to predict degradation rate.

Validate with accelerated aging tests (40°C/75% RH for 4 weeks) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.